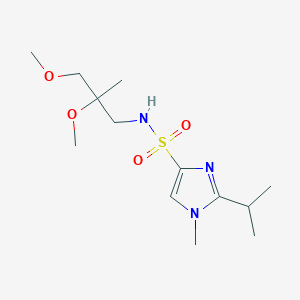

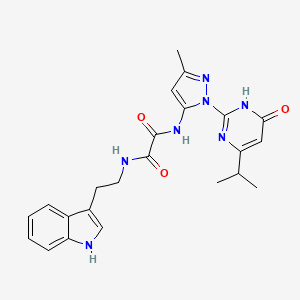

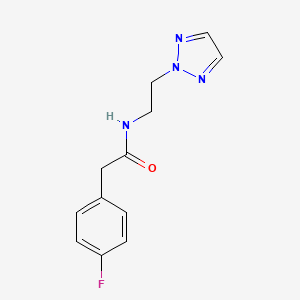

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide” is a chemical compound with the molecular formula C14H17N5O2 and a molecular weight of 287.323. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

Imidazole, a core component of this compound, is known as 1,3-diazole. It contains two nitrogen atoms, one bearing a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Oil Spill Remediation

Asymmetric dicationic ionic liquids, with structures incorporating imidazole derivatives, have been synthesized and evaluated for their efficiency in oil spill dispersants at different temperatures and concentrations. Their surface activities and performance in oil spill remediation in sea water have been studied, revealing their potential application in environmental cleanup efforts (Shafiee et al., 2021).

Synthetic Methodology

A novel synthetic method for preparing (2-aminopyridin-4-yl)methanol, a compound with imidazole and pyridine fragments, has been developed. This method involves a direct oxidizing approach, demonstrating the compound's potential in pharmaceutical synthesis and as a precursor for various bioactive compounds (Lifshits et al., 2015).

Spin-Crossover Iron(II) Complexes

Research on one-dimensional spin-crossover Iron(II) complexes bridged by intermolecular imidazole-pyridine NH...N hydrogen bonds has been conducted. These complexes demonstrate steep one-step spin crossover between high-spin and low-spin states, indicating applications in molecular switches and sensors (Nishi et al., 2010).

Antitumor and Antimicrobial Activities

Pyrazole derivatives have been synthesized and their structures characterized. The compounds demonstrated significant biological activities, including antitumor, antifungal, and antibacterial effects. This suggests potential applications in developing new therapeutic agents (Titi et al., 2020).

Catalysis

Benzimidazole-functionalized Ni(II) and Hg(II) N-heterocyclic carbene complexes have been synthesized and characterized, showing efficiency as catalysts for Friedel–Crafts alkylations. Their applications extend to synthetic chemistry, particularly in facilitating carbon-carbon bond-forming reactions (Huang et al., 2011).

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, “N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide” and similar compounds may have potential applications in drug development.

Propriétés

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(6-methylpyridin-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-10-4-3-5-12(17-10)18-14(21)13(20)16-7-9-19-8-6-15-11(19)2/h3-6,8H,7,9H2,1-2H3,(H,16,20)(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUJSNZYUYFHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=O)NCCN2C=CN=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2808532.png)

![N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2808534.png)

![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2808538.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2808545.png)